N-(3-Acetylamino-phenyl)-isobutyramide
Description
N-(3-Acetylamino-phenyl)-isobutyramide is an aromatic amide derivative characterized by an isobutyramide group (-CONH-isobutyl) attached to a phenyl ring substituted with an acetylamino (-NHCOCH₃) group at the meta position. The acetylamino substituent may influence electronic properties, solubility, and biological activity compared to analogs with different functional groups .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)12(16)14-11-6-4-5-10(7-11)13-9(3)15/h4-8H,1-3H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOGSSSYBQDXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetylamino-phenyl)-isobutyramide typically involves the acetylation of 3-aminoacetophenone followed by the introduction of the isobutyramide group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction. The final step involves the reaction of the acetylated product with isobutyryl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetylamino-phenyl)-isobutyramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
N-(3-Acetylamino-phenyl)-isobutyramide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit specific protein kinases involved in cancer progression. For instance, derivatives of this compound have shown activity against Nek2, a kinase implicated in various cancers. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl group can enhance inhibitory potency against cancer cell lines, making it a candidate for further development in cancer therapeutics .
1.2 Cholinergic Modulation
This compound may also interact with cholinergic receptors, which are crucial for neurotransmission in the central and peripheral nervous systems. Compounds with similar amide structures have been identified as modulators of nicotinic acetylcholine receptors (nAChRs), potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease . The modulation of these receptors could lead to improved cognitive function and memory retention.
Biochemical Applications
2.1 Enzyme Inhibition
this compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in regulating acetylcholine levels in the brain, and their inhibition is a common strategy in treating Alzheimer's disease. Studies have shown that certain derivatives exhibit significant inhibitory activity against AChE, suggesting that this compound could be developed as a dual inhibitor targeting both AChE and BuChE .
Formulation and Synthesis
3.1 Synthesis Techniques
The synthesis of this compound typically involves acylation reactions where isobutyric acid derivatives are reacted with appropriate amines under controlled conditions. The yields can vary based on reaction parameters such as temperature and time, which are crucial for optimizing the synthesis process .
Case Study 1: Anticancer Properties
A study evaluating the anticancer properties of this compound analogs found that specific modifications to the phenyl ring significantly enhanced their potency against breast cancer cell lines. The most effective compound exhibited an IC50 value of 0.06 μM against Nek2, indicating strong potential for further development as an anticancer therapeutic .
Case Study 2: Neuroprotective Effects
In another investigation, derivatives of this compound were tested for their neuroprotective effects against Aβ aggregation in Alzheimer’s models. The results indicated that these compounds could prevent Aβ-induced neurotoxicity, supporting their potential use in treating Alzheimer’s disease .
Data Tables
Mechanism of Action
The mechanism of action of N-(3-Acetylamino-phenyl)-isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the isobutyramide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Amides
The substituent on the phenyl ring significantly impacts physicochemical and functional properties. Below is a comparative analysis:
Table 1: Substituent-Driven Properties of Aromatic Amides
Key Findings :
- Electron-withdrawing groups (e.g., -CF₃, -NO₂) reduce electron density on the phenyl ring, enhancing stability but limiting solubility in polar solvents .
- Electron-donating groups (e.g., -NHCOCH₃) may improve solubility and reactivity in nucleophilic environments, though direct data on this compound is inferred from analogs .
- Bioactivity: Meta-fluorofentanyl’s piperidine moiety and fluorophenyl group enable opioid receptor binding, a feature absent in non-pharmacophoric analogs like this compound .
Comparison with Aliphatic Amides
Aliphatic amides, such as those produced by Bactrocera tryonimales (e.g., N-(3-methylbutyl)propanamide), differ in volatility and biological roles. These compounds are smaller, more volatile, and function as pheromones, unlike aromatic amides, which are typically non-volatile and used in materials science or drug design .
Table 2: Aromatic vs. Aliphatic Amides
Functional Analog: 3-Chloro-N-phenyl-phthalimide
1, ) shares structural similarities as a phenyl-substituted heterocycle.
Biological Activity
N-(3-Acetylamino-phenyl)-isobutyramide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 220.27 g/mol
The compound features an acetylamino group attached to a phenyl ring, with an isobutyramide moiety contributing to its biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways, which could lead to therapeutic effects in diseases characterized by aberrant kinase activity .
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures can act as selective inhibitors against certain viral infections by interfering with viral replication mechanisms .
- Apoptosis Induction : Some derivatives of related compounds have demonstrated the ability to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound against various cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.6 | Cytotoxicity via apoptosis |
| HCV 2a | 0.087 | Antiviral activity |
| MV4-11 (AML model) | 60 | FLT3 inhibition and apoptosis |
These results indicate that the compound has significant cytotoxic effects on cancer cells and antiviral properties against specific viral strains.
Case Studies
- Antiviral Efficacy : A study demonstrated that this compound was effective against Hepatitis C Virus (HCV), showing an EC50 value of 0.087 µM, indicating strong antiviral activity .
- Cancer Research : In research focused on acute myeloid leukemia (AML), related compounds were found to effectively inhibit FLT3, a receptor tyrosine kinase involved in cell proliferation and survival. The ability to induce apoptosis in MV4-11 cells was noted, suggesting potential therapeutic applications in leukemia treatment .
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent in various diseases, particularly viral infections and cancers characterized by deregulated kinase activity. The compound's ability to induce apoptosis and inhibit viral replication presents opportunities for further development and optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
